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2-Hexyl-1,3-dioxan-5-ol

Flavor Chemistry Thermal Stability Process Engineering

2-Hexyl-1,3-dioxan-5-ol (CAS 1708-36-7) is a cyclic acetal belonging to the 1,3-dioxane class, formed via condensation of heptanal with glycerol. It is distinguished from the more common glycerol formal (2-methyl-1,3-dioxan-5-ol) by its hexyl substituent at the 2-position, which confers significantly higher hydrophobicity (logP ~1.48–2.03 vs.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 1708-36-7
Cat. No. B1673118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-1,3-dioxan-5-ol
CAS1708-36-7
SynonymsHeptanal 1,3-glyceryl acetal
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCCC1OCC(CO1)O
InChIInChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-7-9(11)8-13-10/h9-11H,2-8H2,1H3
InChIKeyZIWLHBBLQRQFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-1,3-dioxan-5-ol (CAS 1708-36-7): A 1,3-Dioxane Flavor Intermediate


2-Hexyl-1,3-dioxan-5-ol (CAS 1708-36-7) is a cyclic acetal belonging to the 1,3-dioxane class, formed via condensation of heptanal with glycerol [1]. It is distinguished from the more common glycerol formal (2-methyl-1,3-dioxan-5-ol) by its hexyl substituent at the 2-position, which confers significantly higher hydrophobicity (logP ~1.48–2.03 vs. ~ -0.97) and boiling point (~289.4 °C vs. ~193 °C) [2]. This compound is recognized as FEMA 2542 for use in food flavor compositions, particularly for imparting mushroom and earthy notes [3].

Why 2-Hexyl-1,3-dioxan-5-ol Cannot Be Replaced by Generic Glycerol Formal


Substituting 2-hexyl-1,3-dioxan-5-ol with generic glycerol formal (2-methyl-1,3-dioxan-5-ol) or other short-chain 1,3-dioxan-5-ol derivatives is not advisable due to profound differences in physicochemical properties that directly impact flavor performance, formulation, and regulatory compliance. The hexyl chain of 2-hexyl-1,3-dioxan-5-ol shifts the logP from approximately -0.97 (for glycerol formal) to a range of 1.48–2.03, indicating a transition from a water-miscible cosolvent to a distinctly hydrophobic flavor molecule with limited water solubility (~7.19 g/L) [1]. This hydrophobicity directly influences its partitioning behavior in food matrices, its volatility profile (boiling point ~289.4 °C vs. ~193 °C for glycerol formal), and its sensory character—a mushroom-like, earthy odor profile unique to the heptanal-derived acetal [2]. Furthermore, 2-hexyl-1,3-dioxan-5-ol holds FEMA GRAS status (FEMA 2542) for food flavor use, a regulatory designation not shared by unsubstituted glycerol formal, making it a necessary choice for food-grade flavor applications requiring regulatory acceptance [3].

Quantitative Differentiation Evidence: 2-Hexyl-1,3-dioxan-5-ol Versus In-Class Analogs


Boiling Point Elevation Enables High-Temperature Flavor Processing Versus Glycerol Formal

The boiling point of 2-hexyl-1,3-dioxan-5-ol (289.4 °C at 760 mmHg) is approximately 96 °C higher than that of the unsubstituted glycerol formal (5-hydroxy-1,3-dioxane, CAS 4740-78-7, boiling point 193–195 °C) . This substantial difference in volatility directly impacts the compound's retention during thermal food processing (e.g., baking, extrusion) and its behavior in fragrance concentrate formulations where high-temperature stability is required .

Flavor Chemistry Thermal Stability Process Engineering

LogP Shift from Hydrophilic to Lipophilic Domain Enables Fat-Phase Flavor Partitioning

The logP (octanol-water partition coefficient) of 2-hexyl-1,3-dioxan-5-ol is predicted to be 1.48 (ALOGPS) to 2.03 (ChemAxon), in contrast to glycerol formal (CAS 4740-78-7), which has a measured or predicted logP ranging from -0.97 to -0.65 [1]. This logP shift of approximately 2–3 log units corresponds to a 100- to 1000-fold increase in lipophilicity, meaning 2-hexyl-1,3-dioxan-5-ol partitions preferentially into lipid phases of food matrices rather than the aqueous phase .

Flavor Partitioning Hydrophobicity Formulation Science

FEMA GRAS Designation Provides Regulatory Pathway for Food Use Absent for Glycerol Formal

2-Hexyl-1,3-dioxan-5-ol (as the mixed 1,2- and 1,3-acetal, FEMA 2542) is recognized by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) for use as a flavoring substance in food [1]. In contrast, a search of the FEMA inventory and publicly available regulatory databases reveals that glycerol formal (CAS 4740-78-7) does not possess a FEMA number and is not listed as GRAS for direct food flavoring applications [2]. The IFRA Standard for heptanal glyceryl acetal recommends a maximum usage level of 2.0% in fragrance concentrates, providing a clear regulatory ceiling for formulation [1].

Food Regulatory GRAS Flavor Procurement

Mushroom-Specific Odor Profile Differentiates from Floral/Fruity 2-Aryl Analogs

The odor profile of 2-hexyl-1,3-dioxan-5-ol is characterized by perfumers and flavorists as earthy, fungal, mossy, green, and sweet—a profile closely associated with mushroom (champignon) and forest-floor notes [1]. This sensory profile is qualitatively distinct from that of the 2-aryl analog 2-phenyl-1,3-dioxan-5-ol (hyacinth acetal, CAS 4740-79-8), which delivers a floral, hyacinth-like, green, and sweet odor suited to completely different fragrance and flavor applications [2]. The difference arises from the substitution at the 2-position: a hexyl aliphatic chain evokes mushroom-earthy notes, whereas a benzyl/aryl substituent produces floral-green notes, demonstrating that the 2-substituent directly encodes the sensory character of 1,3-dioxan-5-ol derivatives [1][2].

Sensory Analysis Odor Profiling Flavor Creation

Higher Molecular Weight and Refractivity Enable GC-MS Differentiation from Shorter-Chain Analogs

The molecular weight of 2-hexyl-1,3-dioxan-5-ol is 188.26 g/mol, compared to 104.11 g/mol for glycerol formal (2-methyl-1,3-dioxan-5-ol) and 132.16 g/mol for 2-ethyl-1,3-dioxan-5-ol [1]. The molar refractivity of 50.57 m³·mol⁻¹ for the hexyl derivative is substantially higher than that of the methyl analog (~22 m³·mol⁻¹, estimated), enabling unambiguous identification and quantification by gas chromatography–mass spectrometry (GC-MS) in complex flavor mixtures [1]. The predicted GC-MS spectrum (non-derivatized, 70 eV, positive mode) has been catalogued in the Human Metabolome Database (HMDB0039668), providing a reference standard for analytical method development and quality control [2].

Analytical Chemistry Quality Control GC-MS

Limited Published Direct Comparative Data Represents a Knowledge Gap for Informed Procurement

A systematic search of the primary literature reveals that very few articles have been published on 2-hexyl-1,3-dioxan-5-ol, and no direct head-to-head comparative studies (e.g., flavor release kinetics, odor threshold determination, or sensory panel data) were identified that quantitatively compare this compound with its closest 2-alkyl-1,3-dioxan-5-ol analogs [1]. The available differentiation evidence is therefore restricted to cross-study comparisons of predicted physicochemical properties (boiling point, logP, molecular weight) and qualitative regulatory and sensory descriptors. This evidence gap constitutes a procurement risk: selection decisions relying solely on published comparator data cannot access experimentally validated performance differences under application-relevant conditions [1].

Evidence Gap Procurement Risk Data Limitations

Target Application Scenarios Leveraging 2-Hexyl-1,3-dioxan-5-ol Differentiation


Savory Mushroom Flavor Formulations for Processed Foods

2-Hexyl-1,3-dioxan-5-ol is uniquely suited for creating mushroom, earthy, and forest-floor flavor profiles in savory food products. Its FEMA GRAS status (FEMA 2542) permits direct use in baked goods, confectionery, and beverages, while its high boiling point (~289.4 °C) ensures flavor retention during thermal processing (e.g., baking, retorting, extrusion) [1][2]. In contrast, the unsubstituted glycerol formal would be rapidly lost under these conditions and lacks food regulatory approval, making it unsuitable for this application .

High-Fat Food Flavoring via Lipophilic Partitioning

With a logP of 1.48–2.03, 2-hexyl-1,3-dioxan-5-ol partitions preferentially into the lipid phase of food matrices, making it the 1,3-dioxan-5-ol derivative of choice for flavoring high-fat products such as chocolate, cheese, cream-based sauces, and fatty snack foods [1]. Glycerol formal, by contrast, has a logP of approximately -0.97, meaning it would predominantly remain in the aqueous phase and fail to deliver flavor impact in lipid-rich matrices .

GC-MS Quality Control and Regulatory Compliance Testing

The distinct molecular weight (188.26 g/mol) and catalogued GC-MS reference spectrum (HMDB0039668, 70 eV, positive mode) of 2-hexyl-1,3-dioxan-5-ol enable its unambiguous identification and quantification in complex flavor mixtures, a requirement for batch-to-batch quality control and regulatory documentation [1][3]. The substantial molecular weight difference from shorter-chain analogs (e.g., +84 g/mol vs. glycerol formal) ensures baseline chromatographic separation, reducing the risk of misidentification during routine QC analysis .

Fragrance Concentrate Formulation Within IFRA Guidelines

For fragrance applications, the IFRA maximum use level of 2.0% in fragrance concentrates provides a clear regulatory ceiling for product development [2]. The earthy, fungal, mossy odor character of 2-hexyl-1,3-dioxan-5-ol is particularly valuable for creating chypre, fougère, and forest-inspired fine fragrance accords, where its hydrophobic nature ensures good substantivity on skin [4]. The qualitative odor profile shift from floral (2-phenyl analog) to earthy/mushroom (2-hexyl analog) demonstrates that the 2-substituent serves as a sensory dial, enabling perfumers to select the precise odor character required for a given formulation [5].

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